molecular formula C11H14BrCl2N B2594451 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride CAS No. 2361636-32-8

4-(4-bromo-2-chlorophenyl)piperidine hydrochloride

Cat. No.: B2594451
CAS No.: 2361636-32-8
M. Wt: 311.04
InChI Key: GFVVUMQEBQNTTA-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-chlorophenyl)piperidine hydrochloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Piperidine derivatives are frequently employed as key synthetic intermediates in the development of bioactive molecules and are often investigated for their potential pharmacological properties. The specific bromo- and chloro- substitutions on the phenyl ring make this compound a versatile scaffold for further chemical modifications via cross-coupling reactions and other synthetic transformations, facilitating the exploration of structure-activity relationships (SAR). Researchers utilize this compound strictly in laboratory settings. It is supplied with high purity, and quality control is performed using advanced analytical techniques. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Disclaimer: This product description is based on the common applications of similar piperidine compounds and should be considered a template. The specific research value, mechanism of action, and physical properties (e.g., melting point, solubility) for this exact compound were not available in the search results and must be confirmed from reliable sources.

Properties

IUPAC Name

4-(4-bromo-2-chlorophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVVUMQEBQNTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzene and piperidine.

    Halogenation: The bromination and chlorination of the benzene ring are carried out using bromine and chlorine reagents under controlled conditions.

    Coupling Reaction: The halogenated benzene is then coupled with piperidine using a suitable catalyst, such as palladium, in the presence of a base like potassium carbonate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride.

Chemical Reactions Analysis

1.1. Formation via Nucleophilic Substitution

The aryl halide moiety (4-bromo-2-chlorophenyl) enables cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : The bromine atom at the para position can undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This reaction typically requires Pd catalysts (e.g., Pd(dba)₂) and ligands like SPhos or XPhos .

  • Buchwald-Hartwig Amination : Piperidine can be introduced via coupling of 4-bromo-2-chlorobenzene derivatives with piperidine in the presence of Pd catalysts .

1.2. Hydrochloride Salt Formation

The hydrochloride salt is likely formed by treating the free base (4-(4-bromo-2-chlorophenyl)piperidine) with HCl in a polar solvent like ethanol or dichloromethane .

2.1. Aryl Halide Reactivity

Reaction Type Conditions Products
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 80°C Replacement of Br with nucleophiles (e.g., -OH, -NH₂)
Ullmann CouplingCuI, ligand, DMSO, 120°C Biaryl ethers or amines

2.2. Piperidine Ring Modifications

Reaction Reagents Outcome
N-AlkylationAlkyl halides, K₂CO₃, DMF Substituted piperidine derivatives
Reductive AminationAldehydes/ketones, NaBH₃CN Secondary/tertiary amines

Metabolic and Degradation Pathways

While direct data on this compound is limited, its structural analog 4-bromo-2-chlorophenol (BCP) undergoes CYP450-mediated metabolism (primarily CYP2B6 and CYP2C19) . For the piperidine moiety:

  • Oxidative Deamination : Potential conversion to ketone derivatives via CYP3A4 .

  • Hydrolysis : Acidic or basic conditions may cleave the C–N bond, yielding 4-bromo-2-chlorobenzene and piperidine .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming aromatic hydrocarbons .

  • Light Sensitivity : The aryl bromide may undergo photolytic cleavage under UV light .

Key Research Findings

  • Catalytic Efficiency : Pd-based catalysts achieve >90% yield in Suzuki couplings for brominated aryl-piperidines .

  • Enzymatic Interactions : Piperidine derivatives show moderate inhibition of CYP2D6 (IC₅₀ = 8.2 μM) .

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals:
4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows chemists to modify it further, leading to the development of new therapeutic agents targeting neurological disorders and other medical conditions.

Synthesis of Derivatives:
Recent studies have focused on synthesizing derivatives of piperidine compounds, which include 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride. These derivatives have shown promise in anticancer activities, demonstrating selective cytotoxic effects on different cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer) .

Biological Research

Neurotransmitter Studies:
The compound is employed in biological research to study neurotransmitter pathways and receptor interactions. Its ability to modulate neurotransmitter release makes it a valuable tool for understanding mechanisms underlying various neurological conditions.

Anticancer Activity:
In recent research, derivatives synthesized from 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride have been evaluated for their anticancer properties. For instance, specific derivatives demonstrated significant cytotoxicity against breast cancer cells and were found to inhibit tubulin polymerization, suggesting potential as lead compounds for further development in cancer therapy .

Industrial Applications

Agrochemical Development:
The compound serves as an intermediate in the production of agrochemicals. Its derivatives are being explored for their insecticidal properties, contributing to the development of safer and more effective pest control agents .

Chemical Manufacturing:
In the chemical industry, 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is used in the synthesis of various industrial chemicals, showcasing its versatility beyond pharmaceutical applications .

Data Tables

Application Area Details
Pharmaceuticals Intermediate for drug synthesis; potential therapeutic effects on neurological disorders.
Cancer Research Selective cytotoxicity against cancer cell lines; inhibits tubulin polymerization.
Agrochemicals Used in developing insecticidal agents; enhances pest control effectiveness.
Industrial Chemicals Serves as a building block for various chemical products; contributes to manufacturing processes.

Case Studies

  • Anticancer Activity Assessment:
    • A study synthesized multiple derivatives of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride and tested their efficacy against various cancer cell lines using MTT assays. The most potent derivative showed significant inhibition of cell growth and was further evaluated for its mechanism of action through molecular docking studies .
  • Neurotransmitter Interaction Studies:
    • Research involving this compound has demonstrated its ability to influence neurotransmitter receptor activity, providing insights into potential treatments for psychiatric disorders. This work emphasizes the importance of structural modifications in enhancing biological activity.
  • Agrochemical Development:
    • The compound has been reported as an effective precursor for producing insecticidal substances, highlighting its role in developing environmentally friendly pest control solutions .

Mechanism of Action

The mechanism of action of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and chlorine atoms on the phenyl ring allows it to interact with specific enzymes and receptors, potentially modulating their activity. The piperidine moiety can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Comparison of 4-(4-Bromo-2-chlorophenyl)piperidine Hydrochloride and Analogous Compounds

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
4-(4-Bromo-2-chlorophenyl)piperidine HCl 4-Br, 2-Cl C₁₁H₁₄BrCl₂N 311.82 Dual halogenation enhances steric/electronic effects; potential CNS activity
4-(4-Bromophenyl)piperidine HCl 4-Br C₁₁H₁₅BrClN 276.37 Simpler structure; used in ligand synthesis for receptor studies
4-(4-Nitrophenyl)piperidine HCl 4-NO₂ C₁₁H₁₅ClN₂O₂ 262.71 Strong electron-withdrawing group; redox-active intermediate
2-(4-Bromophenyl)piperidine HCl 4-Br (piperidine C2 substitution) C₁₁H₁₅BrClN 276.37 Altered piperidine substitution affects binding affinity
4-(2-Bromo-4-fluorophenoxy)piperidine HCl 2-Br, 4-F, ethoxy linker C₁₁H₁₄BrClFNO 334.60 Phenoxy linker increases flexibility; fluorination improves bioavailability
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl 4-Br, 2-isopropyl, ethoxy linker C₁₆H₂₄BrClNO 384.73 Bulky isopropyl group reduces metabolic degradation

Pharmaceutical Relevance

  • Drug Intermediates : Compounds like 4-(4-nitrophenyl)piperidine HCl are used to synthesize analgesics and anti-inflammatory agents, suggesting analogous pathways for the target compound .

Biological Activity

4-(4-bromo-2-chlorophenyl)piperidine hydrochloride, also known by its CAS number 2361636-32-8, is a piperidine derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine and chlorine substituent on the phenyl ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is represented as follows:

  • Molecular Formula: C11H15BrClN
  • Molecular Weight: 276.60 g/mol

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Antimicrobial Properties

Research has indicated that piperidine derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that modifications on the piperidine ring can enhance antibacterial effects against various pathogens. For instance, the introduction of electron-withdrawing groups like bromine and chlorine has been linked to increased antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .

Compound MIC (µM) Activity
4-(4-bromo-2-chlorophenyl)piperidine6.3Moderate antibacterial activity
Piperidine derivative A23Less active
Piperidine derivative B2.0High antibacterial activity

Neuropharmacological Effects

Piperidine derivatives, including 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride, have been studied for their effects on neurotransmitter systems. They have shown potential as NMDA receptor antagonists, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . The mechanism involves modulation of glutamate pathways, which are crucial for synaptic plasticity and memory function.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is heavily influenced by their structural modifications. In the case of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride, studies suggest that the bromine and chlorine substituents enhance lipophilicity and receptor binding affinity . This has led to investigations into various analogs to optimize their pharmacological profiles.

Case Studies

  • Antibacterial Screening: A study screened several piperidine derivatives for their antibacterial activity against Mycobacterium tuberculosis. The compound exhibited promising results with a minimum inhibitory concentration (MIC) of 6.3 µM, indicating its potential as a lead compound for further development in anti-tubercular therapies .
  • Neuroprotective Studies: In vitro assays demonstrated that certain piperidine derivatives could inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. The introduction of halogen substituents was found to improve inhibitory potency, suggesting that 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride may have therapeutic applications in cognitive disorders .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride, and how can reaction conditions be systematically improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-bromo-2-chlorobenzoyl chloride with piperidine in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C for 1–2 hours yields the intermediate, which is then treated with HCl gas for hydrochlorination . To optimize yields, employ Design of Experiments (DoE) principles, varying parameters like temperature, stoichiometry, and reaction time. Statistical tools (e.g., ANOVA) can identify critical factors affecting purity and yield .

Q. How can researchers validate the purity and structural integrity of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (>95%) with a C18 column, mobile phase (acetonitrile:water, 70:30), and UV detection at 254 nm .
  • NMR : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 3.0–3.5 ppm) and ¹³C NMR (carbonyl signal at ~170 ppm) .
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 276.59 (C₁₁H₁₄BrClN·HCl) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard-specific precautions:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl gas or organic vapors.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates in the substitution reaction. Software like Gaussian or ORCA can calculate activation energies and optimize geometries. Compare simulated IR spectra with experimental data to validate mechanisms .

Q. What strategies resolve contradictions in kinetic data during the compound’s synthesis?

  • Methodological Answer : If conflicting rate constants arise (e.g., from UV-Vis vs. GC-MS data), conduct in situ monitoring via FTIR to track intermediate formation. Use multivariate analysis (e.g., PCA) to disentangle overlapping signals and refine kinetic models .

Q. How can researchers design regioselective modifications of the piperidine ring for functionalization studies?

  • Methodological Answer : Utilize protecting groups (e.g., Boc for secondary amines) to direct reactivity. For example, Boc-protected piperidine can undergo bromination at the 4-position using NBS in CCl₄, followed by deprotection with TFA . Monitor regioselectivity via LC-MS and adjust solvent polarity (e.g., DMF vs. THF) to favor desired products .

Q. What advanced separation techniques improve yield in large-scale synthesis?

  • Methodological Answer : Implement centrifugal partition chromatography (CPC) for high-purity isolation. Optimize solvent systems (e.g., heptane/ethyl acetate/methanol/water) to achieve partition coefficients (K) >2 for the target compound. Compare with traditional column chromatography for efficiency gains .

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